3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline
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Overview
Description
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is an organic compound with the molecular formula C12H16Cl2N2O. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a morpholino group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline typically involves the reaction of 3,5-dichloroaniline with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a catalytic hydrogenation process followed by a Bamberger rearrangement . This method is efficient and practical, providing a high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure a greener and more efficient process. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process is favored for its higher overall yield and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitro derivatives, while substitution reactions can yield various functionalized aniline derivatives.
Scientific Research Applications
3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to other dichloroanilines, 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific industrial and research applications .
Properties
Molecular Formula |
C12H16Cl2N2O |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
3,5-dichloro-4-(2,6-dimethylmorpholin-4-yl)aniline |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7-5-16(6-8(2)17-7)12-10(13)3-9(15)4-11(12)14/h3-4,7-8H,5-6,15H2,1-2H3 |
InChI Key |
WEGDUZQLXNPZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
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